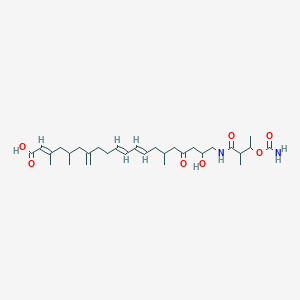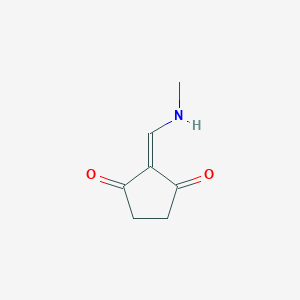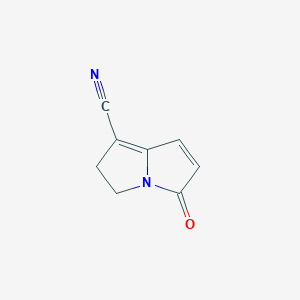
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide, also known as PIPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PIPAA is a derivative of acetamide, and its unique chemical structure makes it a promising candidate for use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide is not well understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. By binding to these targets, N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide can interfere with their normal function and provide insight into their biological role.
Biochemical and Physiological Effects:
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide has been shown to have a number of different biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which could have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide is its versatility. It can be used in a variety of different research applications, including the study of protein-ligand interactions, enzyme inhibition, and receptor binding. However, one limitation of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide is its potential toxicity. While it is generally considered safe for use in laboratory experiments, it can be toxic at high doses.
Direcciones Futuras
There are a number of different future directions for research involving N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide. One potential area of focus is the development of new N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide derivatives with improved binding affinity and selectivity. Additionally, N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide could be used in the development of new drugs for the treatment of a variety of different diseases, including cancer and neurological disorders. Finally, N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide could be used in the development of new diagnostic tools for the detection of certain diseases and conditions.
Métodos De Síntesis
The synthesis of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide can be achieved through a number of different methods, including the reaction of piperazine with isopropyl chloroacetate. This method typically yields a high purity product and is relatively straightforward to perform.
Aplicaciones Científicas De Investigación
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the primary uses of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide is as a ligand for the study of protein-ligand interactions. N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide has been shown to bind to a variety of different proteins, including enzymes and receptors, and its binding affinity can be easily measured using a variety of different techniques.
Propiedades
Número CAS |
195311-15-0 |
|---|---|
Nombre del producto |
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide |
Fórmula molecular |
C9H19N3O |
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
N-piperazin-1-yl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H19N3O/c1-8(2)12(9(3)13)11-6-4-10-5-7-11/h8,10H,4-7H2,1-3H3 |
Clave InChI |
GCIPIPNFOMOUAK-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(=O)C)N1CCNCC1 |
SMILES canónico |
CC(C)N(C(=O)C)N1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B69131.png)
![1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one](/img/structure/B69132.png)

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)
![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)

![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)




